2-(Aminocarbonyl)-2-fluorobutanoic acid

CAS No.: 18283-34-6

Cat. No.: VC17172325

Molecular Formula: C5H8FNO3

Molecular Weight: 149.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18283-34-6 |

|---|---|

| Molecular Formula | C5H8FNO3 |

| Molecular Weight | 149.12 g/mol |

| IUPAC Name | 2-carbamoyl-2-fluorobutanoic acid |

| Standard InChI | InChI=1S/C5H8FNO3/c1-2-5(6,3(7)8)4(9)10/h2H2,1H3,(H2,7,8)(H,9,10) |

| Standard InChI Key | AJEJKXMSLAFPEZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)N)(C(=O)O)F |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

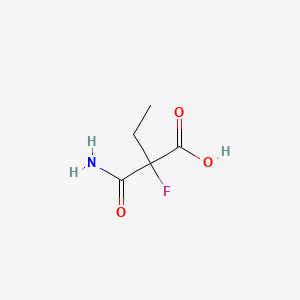

2-(Aminocarbonyl)-2-fluorobutanoic acid has the molecular formula C₅H₈FNO₃ and a molecular weight of 149.12 g/mol . The compound’s structure features a fluorinated carbon adjacent to both a carboxylic acid and a carbamoyl group, creating a sterically congested environment that influences its reactivity (Figure 1). While the compound is typically studied in its racemic form, stereochemical variations could theoretically exist, though none have been reported in the literature .

Table 1: Physicochemical Properties of 2-(Aminocarbonyl)-2-fluorobutanoic Acid

| Property | Value |

|---|---|

| Density | 1.331 g/cm³ |

| Boiling Point | 360.2°C at 760 mmHg |

| Flash Point | 171.6°C |

| Vapor Pressure | 3.64 × 10⁻⁶ mmHg at 25°C |

| Refractive Index | 1.456 |

| LogP (Partition Coeff.) | 0.374 |

Synthesis and Synthetic Challenges

Modern Approaches

Recent advances in fluorination chemistry have enabled more efficient pathways. For example, electrophilic fluorination reagents like Selectfluor® have been explored to introduce fluorine at the β-position of α-keto acids, though competing decarboxylation remains a hurdle . A 2024 study on fluorinated 5-aminolevulinic acid analogs demonstrated that protecting group strategies (e.g., tert-butyl esters) could mitigate premature decarboxylation during synthesis . These insights may inform future optimizations for 2-(Aminocarbonyl)-2-fluorobutanoic acid.

Comparative Analysis with Related Compounds

4-Amino-2-fluorobutanoic Acid (CAS 5130-17-6)

This positional isomer lacks the carbamoyl group but shares the fluorine substitution. It exhibits a lower molecular weight (121.11 g/mol) and distinct physicochemical properties, including a higher logP value (0.89 vs. 0.374) . Biological studies indicate weak antimicrobial activity, contrasting with the untested but theorized neuroprotective effects of 2-(Aminocarbonyl)-2-fluorobutanoic acid .

(2S,4S)-2-Amino-4-carbamoyl-4-fluorobutanoic Acid (CAS 238418-69-4)

This stereoisomer features fluorine and carbamoyl groups at the fourth carbon. Its chiral centers enable selective interactions with biological targets, as demonstrated in studies showing antitumor activity against breast and prostate cancer cell lines. The structural divergence underscores the importance of substitution patterns in dictating pharmacological behavior.

Future Directions and Challenges

Synthetic Optimization

Improving yield and purity remains critical. Continuous-flow systems and advanced catalysts (e.g., asymmetric organocatalysts) could address decarboxylation issues while enhancing stereoselectivity .

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to validate hypothesized applications in oncology and neurology. Collaborations with academic and industrial partners could accelerate preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume